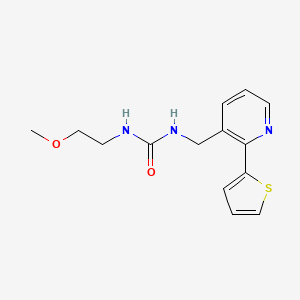
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, commonly referred to as ME-344, is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034207-75-3
ME-344 exhibits its biological effects primarily through the disruption of microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis (programmed cell death) in cancer cells. Additionally, ME-344 has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting their growth.
Antiproliferative Effects
Research indicates that ME-344 has potent antiproliferative activity against various cancer cell lines, including:
- Breast Cancer
- Prostate Cancer
- Ovarian Cancer
- Colon Cancer
- Pancreatic Cancer
The compound's efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in these cancer types.
Case Studies
- Breast Cancer Study : In a study involving breast cancer cell lines, ME-344 was shown to significantly reduce cell viability at micromolar concentrations. The study highlighted its potential as a therapeutic agent for treating resistant forms of breast cancer.
- Prostate Cancer Research : Another investigation focused on prostate cancer cells demonstrated that ME-344 not only inhibited cell proliferation but also reduced migration and invasion capabilities, suggesting its role in preventing metastasis.
Research Findings
A summary of key findings from various studies on ME-344 is presented in the table below:
| Study Focus | Cell Lines Tested | Key Findings |
|---|---|---|
| Breast Cancer | MCF7, MDA-MB-231 | Induced apoptosis and reduced cell viability |
| Prostate Cancer | LNCaP, PC3 | Inhibited proliferation and migration |
| Ovarian Cancer | A2780 | Significant reduction in cell viability |
| Colon Cancer | HCT116 | Induced G2/M phase arrest and apoptosis |
| Pancreatic Cancer | PANC-1 | Anti-tumor activity observed in xenograft models |
Toxicity and Safety Profile
While ME-344 shows promising therapeutic potential, its safety profile is crucial for clinical application. Preliminary studies indicate that it has a favorable toxicity profile compared to traditional chemotherapeutics. However, further toxicological assessments are necessary to evaluate long-term effects and safety in vivo.
Current State of Research
Research on ME-344 is ongoing, with several studies aimed at elucidating its mechanism of action at the molecular level and exploring its efficacy in combination therapies. The compound is currently being evaluated in preclinical models for its potential use in treating various cancers resistant to conventional treatments .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-8-7-16-14(18)17-10-11-4-2-6-15-13(11)12-5-3-9-20-12/h2-6,9H,7-8,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIKHXMWIGNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














